Cas no 215190-19-5 (Fmoc-4-Phenyl-piperidine-4-carboxylic Acid)

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The 4-phenyl-piperidine-4-carboxylic acid scaffold contributes rigidity and conformational constraint to peptide structures, enhancing binding affinity and metabolic stability. This compound is valued for its high purity, consistent performance in coupling reactions, and compatibility with standard Fmoc-based protocols. Its structural features make it useful in medicinal chemistry for designing peptidomimetics and bioactive compounds targeting GPCRs or other therapeutic targets.
Fmoc-4-Phenyl-piperidine-4-carboxylic Acid structure
215190-19-5 structure
商品名:Fmoc-4-Phenyl-piperidine-4-carboxylic Acid
CAS番号:215190-19-5
MF:C27H25NO4
メガワット:427.4917
MDL:MFCD00673787
CID:254123
PubChem ID:329748084

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1,4-Piperidinedicarboxylicacid, 4-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester
    • FMOC-4-PHENYL-PIPERIDINE-4-CARBOXYLIC ACID
    • Fmoc-4-phenylpiperidine-4-carboxylic acid
    • FMOC-4-PHENYL-4-PIPERIDINECARBOXYLIC ACID
    • FMOC-4-PHENYL-ISONIPECOTIC ACID
    • FMOC-4-PHENYL-PIPIRIDINE-4-CARBOXYLIC AC
    • FMOC-4-PHENYL-PIPIRIDINE-4-CARBOXYLIC ACID
    • RARECHEM EM WB 0183
    • 1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID
    • EN300-624095
    • E70552
    • 215190-19-5
    • AKOS012712148
    • 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
    • SCHEMBL119410
    • 4-Phenyl-piperidine-1,4-dicarboxylic acid mono-(9H-fluoren-9-ylmethyl)ester
    • Oprea1_458011
    • J-014126
    • MFCD00673787
    • Z1136513444
    • JWEBOBGECOQGTL-UHFFFAOYSA-N
    • FT-0764019
    • Fmoc-4-phenylpiperidine-4-carboxylicacid
    • Fmoc-4-phenyl-piperidine-4-carboxylic acid, >=97.0%
    • Fmoc-4-Phenyl-piperidine-4-carboxylic Acid
    • MDL: MFCD00673787
    • インチ: InChI=1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30)
    • InChIKey: JWEBOBGECOQGTL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C53)C(=O)O

計算された属性

  • せいみつぶんしりょう: 427.17800
  • どういたいしつりょう: 427.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 633.8±55.0 °C at 760 mmHg
  • フラッシュポイント: 337.1±31.5 °C
  • 屈折率: 1.635
  • PSA: 66.84000
  • LogP: 4.99180
  • じょうきあつ: 0.0±2.0 mmHg at 25°C

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid セキュリティ情報

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-624095-10.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpiperidine-4-carboxylic acid
215190-19-5 95.0%
10.0g
$247.0 2025-02-20
Enamine
EN300-624095-2.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpiperidine-4-carboxylic acid
215190-19-5 95.0%
2.5g
$64.0 2025-02-20
TRC
F601308-50mg
Fmoc-4-Phenyl-piperidine-4-carboxylic Acid
215190-19-5
50mg
$ 65.00 2022-06-04
abcr
AB312604-5 g
Fmoc-4-phenyl-piperidine-4-carboxylic acid; .
215190-19-5
5g
€223.50 2022-03-03
Enamine
EN300-624095-0.25g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpiperidine-4-carboxylic acid
215190-19-5 95.0%
0.25g
$19.0 2025-02-20
Enamine
EN300-624095-0.1g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpiperidine-4-carboxylic acid
215190-19-5 95.0%
0.1g
$19.0 2025-02-20
abcr
AB312604-1g
Fmoc-4-phenyl-piperidine-4-carboxylic acid; .
215190-19-5
1g
€109.80 2024-04-18
Aaron
AR00BCHH-250mg
FMOC-4-PHENYL-PIPERIDINE-4-CARBOXYLIC ACID
215190-19-5 95%
250mg
$52.00 2025-01-23
Aaron
AR00BCHH-5g
FMOC-4-PHENYL-PIPERIDINE-4-CARBOXYLIC ACID
215190-19-5 95%
5g
$200.00 2023-12-14
abcr
AB312604-25g
Fmoc-4-phenyl-piperidine-4-carboxylic acid; .
215190-19-5
25g
€1164.80 2024-04-18

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid 関連文献

Fmoc-4-Phenyl-piperidine-4-carboxylic Acidに関する追加情報

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid: A Versatile Building Block in Pharmaceutical Synthesis

Fmoc-4-Phenyl-piperidine-4-carboxylic Acid (CAS No. 215190-19-5) is a key intermediate in the synthesis of various pharmaceutical compounds and has gained significant attention in recent years due to its unique structural properties and versatile reactivity. This compound is particularly valuable in the development of drugs targeting neurological disorders, cancer, and other complex diseases. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis for its ease of removal and compatibility with a variety of coupling reactions.

The chemical structure of Fmoc-4-Phenyl-piperidine-4-carboxylic Acid consists of a piperidine ring substituted with a phenyl group at the 4-position and a carboxylic acid functional group. The presence of the Fmoc protecting group on the nitrogen atom of the piperidine ring ensures that the compound remains stable during synthetic manipulations, allowing for precise control over the reactivity and selectivity of subsequent reactions. This makes it an ideal building block for the synthesis of complex molecules with high stereochemical purity.

Recent research has highlighted the importance of Fmoc-4-Phenyl-piperidine-4-carboxylic Acid in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The study also noted that these derivatives showed excellent bioavailability and minimal side effects, further underscoring their therapeutic potential.

In another significant development, researchers at a leading pharmaceutical company have utilized Fmoc-4-Phenyl-piperidine-4-carboxylic Acid in the synthesis of a new class of anticancer drugs. These drugs target specific signaling pathways involved in tumor growth and metastasis, offering a more targeted and effective approach to cancer therapy compared to traditional chemotherapeutic agents. The use of this compound has enabled the synthesis of highly potent and selective inhibitors, which are currently undergoing clinical trials with promising preliminary results.

The versatility of Fmoc-4-Phenyl-piperidine-4-carboxylic Acid extends beyond its applications in drug discovery. It is also used in the synthesis of ligands for receptor binding studies, as well as in the development of diagnostic tools for imaging and monitoring disease progression. The ability to introduce functional groups at specific positions on the piperidine ring allows for the creation of a wide range of derivatives with tailored properties, making it an invaluable tool in both academic and industrial research settings.

In terms of synthetic methods, several efficient routes have been developed for the preparation of Fmoc-4-Phenyl-piperidine-4-carboxylic Acid. One common approach involves the reaction of 4-benzylidene piperidinone with an appropriate carboxylic acid followed by Fmoc protection. Another method involves the palladium-catalyzed coupling reaction between 4-bromo piperidine carboxylic acid and phenylboronic acid, followed by Fmoc protection. These methods offer high yields and excellent purity, making them suitable for large-scale production.

The stability and solubility properties of Fmoc-4-Phenyl-piperidine-4-carboxylic Acid are also noteworthy. It is stable under standard laboratory conditions and can be stored for extended periods without significant degradation. Its solubility in common organic solvents such as DMSO, DMF, and THF makes it easy to handle and use in various synthetic protocols. However, care should be taken to avoid exposure to strong acids or bases, which can lead to deprotection or other unwanted side reactions.

In conclusion, Fmoc-4-Phenyl-piperidine-4-carboxylic Acid (CAS No. 215190-19-5) is a highly valuable compound with a wide range of applications in pharmaceutical research and development. Its unique chemical structure and versatile reactivity make it an essential building block for the synthesis of complex molecules with therapeutic potential. As research in this area continues to advance, it is likely that new applications and derivatives will be discovered, further expanding its utility in both academic and industrial settings.

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Amadis Chemical Company Limited
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